Acetophenone-d8

概要

説明

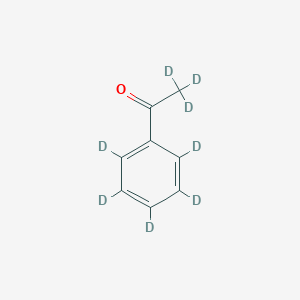

Acetophenone-d8 is a deuterated form of acetophenone, where the hydrogen atoms are replaced with deuterium atoms. Its chemical formula is C8D8O, and it has a molecular weight of 128.2 g/mol . This compound is often used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties, which help in the detailed analysis of molecular structures.

準備方法

Synthetic Routes and Reaction Conditions: Acetophenone-d8 can be synthesized by the reaction of acetophenone with deuterium gas (D2) or deuterium oxide (D2O) under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure the complete exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrially, this compound is produced through the catalytic hydrogenation of acetophenone in the presence of deuterium gas. This process involves the use of a metal catalyst, such as palladium or platinum, and is conducted under controlled temperature and pressure conditions to achieve high isotopic purity .

化学反応の分析

Types of Reactions: Acetophenone-d8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to benzoic acid-d5 using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to deuterated 1-phenylethanol using reducing agents like lithium aluminum deuteride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum deuteride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.

Major Products Formed:

Oxidation: Benzoic acid-d5.

Reduction: Deuterated 1-phenylethanol.

Substitution: Various substituted acetophenone derivatives depending on the substituent introduced.

科学的研究の応用

Olfactory Research

Acetophenone-d8 has been instrumental in studies investigating the mechanisms of olfactory recognition. Research indicates that while humans struggle to distinguish between acetophenone and its deuterated form, this compound, certain species such as Drosophila melanogaster can differentiate between various isotopomers of acetophenone. This suggests that isotopic labeling may influence olfactory perception in specific contexts .

Case Study: Olfactory Discrimination

- Objective : To determine if olfactory receptors can distinguish between acetophenone and this compound.

- Method : Behavioral assays were conducted with fruit flies.

- Findings : The study concluded that while humans could not distinguish the two compounds, Drosophila exhibited a preference for non-deuterated acetophenone, indicating potential evolutionary adaptations in olfactory processing .

Analytical Chemistry

In analytical chemistry, this compound serves as an internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its isotopic labeling allows for precise quantification and identification of compounds in complex mixtures.

Applications:

- Mass Spectrometry : Used as a reference for calibrating instruments due to its distinct mass shift.

- NMR Spectroscopy : Facilitates the observation of chemical environments without interference from hydrogen signals.

| Application | Description |

|---|---|

| Mass Spectrometry | Acts as an internal standard for accurate quantification. |

| NMR Spectroscopy | Enhances signal clarity by eliminating overlapping peaks from protons. |

Medicinal Chemistry

This compound is also explored in drug development, particularly in the synthesis of deuterated pharmaceuticals. Deuteration can enhance metabolic stability and reduce toxicity.

Potential Benefits:

- Metabolic Stability : Deuterated compounds often exhibit slower metabolism rates.

- Reduced Toxicity : Altered pharmacokinetics may lead to fewer side effects.

Environmental Studies

In environmental chemistry, this compound is used to trace organic pollutants and study their degradation pathways. Its isotopic signature aids in understanding the fate of pollutants in various ecosystems.

Research Example:

作用機序

The mechanism of action of acetophenone-d8 involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways compared to non-deuterated acetophenone. This can lead to differences in the rate of chemical reactions and the stability of intermediates. In biological systems, this compound can inhibit enzymes by mimicking the natural substrate but with altered kinetic properties due to the presence of deuterium .

類似化合物との比較

Acetophenone: The non-deuterated form of acetophenone, with hydrogen atoms instead of deuterium.

Benzophenone: A similar aromatic ketone with two phenyl groups attached to the carbonyl carbon.

Phenylacetone: An aromatic ketone with a phenyl group attached to a propanone structure.

Uniqueness of Acetophenone-d8: this compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides distinct spectral properties that help in the detailed analysis of molecular structures and reaction mechanisms. Additionally, the isotopic effects of deuterium can lead to differences in reaction kinetics and pathways, making this compound a valuable tool in both chemical and biological research .

生物活性

Acetophenone-d8, a deuterated derivative of acetophenone, has garnered attention in various fields of biological research due to its unique properties. This article explores its biological activity, focusing on antimicrobial effects, antioxidant properties, and potential applications in scientific research.

This compound (CAS number: 19547-00-3) is characterized by the substitution of hydrogen atoms in acetophenone with deuterium, which alters its molecular interactions without significantly changing its chemical structure. This modification can affect the compound's reactivity and biological behavior, making it a valuable tool for research purposes.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In a comparative study of various deuterated compounds, including this compound, it was found to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Test Organism | IC50 (μg/mL) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 60 | 50 |

| Bacillus subtilis | 326 | 250 |

| Escherichia coli | 370 | 1000 |

The results indicate that this compound is particularly effective against Staphylococcus aureus, with an IC50 value of 60 μg/mL, suggesting its potential as an antimicrobial agent in therapeutic applications .

Antioxidant Activity

In addition to its antimicrobial effects, this compound has been evaluated for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems.

Table 2: Antioxidant Activity of this compound

| Compound | DPPH IC50 (μg/mL) | NO IC50 (μg/mL) |

|---|---|---|

| This compound | 174 | 56 |

| Ascorbic Acid | 6.1 | 6.5 |

The DPPH radical scavenging assay revealed that this compound has an IC50 value of 174 μg/mL, indicating moderate antioxidant activity compared to the standard ascorbic acid . Its ability to scavenge nitric oxide (NO) radicals further underscores its potential utility in mitigating oxidative stress.

Case Studies and Research Findings

A series of studies have explored the implications of using this compound in various biological contexts:

- Antimicrobial Efficacy : One study highlighted the efficacy of this compound against Candida albicans, demonstrating its antifungal potential alongside its antibacterial properties .

- Mechanistic Insights : Research has suggested that the deuteration in this compound may influence enzyme interactions and metabolic pathways differently than its non-deuterated counterpart, providing insights into drug design and development .

- Odor Perception Studies : Interestingly, studies have also investigated the sensory attributes of this compound. While some researchers argue that it has a distinct smell compared to regular acetophenone, others found no significant difference in odor perception among test subjects .

特性

IUPAC Name |

2,2,2-trideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-JGUCLWPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369262 | |

| Record name | Acetophenone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19547-00-3 | |

| Record name | Acetophenone-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19547-00-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why does Acetophenone-d8 smell different from Acetophenone despite having almost identical structures?

A: This difference in odor perception challenges traditional "shape-based" theories of olfaction and supports the "vibrational theory." [] Research suggests that olfactory receptors might be sensitive to the vibrational frequencies of molecules rather than just their shape. [, ] Acetophenone and this compound, while structurally similar, exhibit different vibrational frequencies due to the mass difference between hydrogen and deuterium atoms. This difference in vibrational frequencies could lead to distinct interactions with olfactory receptors, resulting in the perception of different smells. []

Q2: How does the "inelastic electron tunnelling" mechanism explain the ability to smell this compound differently from Acetophenone?

A: The "inelastic electron tunnelling" theory posits that odorant molecules interact with olfactory receptors by undergoing changes in their vibrational energy levels through electron transfer processes. [] This theory suggests that when an odorant molecule binds to an olfactory receptor, an electron can tunnel from a donor site to an acceptor site within the receptor. This tunneling event is "inelastic," meaning it involves energy exchange, causing the odorant molecule to transition between different vibrational energy levels. The specific vibrational frequencies of the odorant molecule influence the probability of these tunneling events. Since deuteration alters the vibrational frequencies of Acetophenone, the tunneling probabilities differ between Acetophenone and this compound, potentially leading to different signals being sent to the brain and thus different odor perceptions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。